Cas no 1504765-86-9 (1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol)

1-(2-Chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol is a chiral β-amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure features a chloro-methylphenyl group and a methylaminoethanol moiety, offering versatility as a building block for bioactive compounds. The presence of both hydroxyl and amine functional groups enables its use in chelation or as a ligand in metal-catalyzed reactions. The chloro and methyl substituents on the aromatic ring may enhance stability and influence electronic properties, making it useful for fine-tuning reactivity in synthetic pathways. This compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling protocols.
1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol structure
1504765-86-9 structure
Product Name:1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol
CAS No:1504765-86-9
MF:C10H14ClNO
MW:199.677261829376
CID:5797483
PubChem ID:83699920
Update Time:2025-06-09

1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol
    • EN300-1981577
    • 1504765-86-9
    • Inchi: 1S/C10H14ClNO/c1-7-3-4-9(11)8(5-7)10(13)6-12-2/h3-5,10,12-13H,6H2,1-2H3
    • InChI Key: JVFFLCRENUMTGO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C=C1C(CNC)O

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol

Research Brief on 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol (CAS: 1504765-86-9): Recent Advances and Applications

The compound 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol (CAS: 1504765-86-9) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical research. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and therapeutic potential, as reported in recent academic literature and industry reports.

Recent studies have focused on the optimization of synthetic routes for 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, which achieved an enantiomeric excess of over 95%. This advancement is critical for the compound's potential use in chiral drug development, where stereochemistry plays a pivotal role in biological activity.

Pharmacological evaluations have revealed that 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol exhibits selective binding affinity for adrenergic receptors, particularly the α2-adrenergic subtype. Preclinical studies conducted in 2022 demonstrated its efficacy in modulating neurotransmitter release, suggesting potential applications in neurological disorders such as ADHD and depression. However, further in vivo studies are required to validate these findings and assess safety profiles.

In addition to its neurological applications, recent research has explored the compound's anti-inflammatory properties. A 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol significantly reduced pro-inflammatory cytokine levels in murine models, with a mechanism of action distinct from traditional NSAIDs. This finding opens new avenues for the development of novel anti-inflammatory agents with potentially fewer side effects.

Despite these promising results, challenges remain in the clinical translation of 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol. Pharmacokinetic studies indicate moderate oral bioavailability and rapid metabolism, necessitating further structural modifications or formulation strategies. Current research efforts, as highlighted in a 2024 patent application, are focusing on prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 1-(2-chloro-5-methylphenyl)-2-(methylamino)ethan-1-ol represents a versatile scaffold with multiple therapeutic potentials. The recent advancements in its synthesis and biological evaluation underscore its importance in medicinal chemistry research. Future studies should prioritize the optimization of its pharmacokinetic properties and the elucidation of its precise molecular targets to facilitate its transition into clinical development.

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